molecular formula C12H11NO B1586020 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile CAS No. 33143-92-9

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile

Cat. No. B1586020
CAS RN: 33143-92-9
M. Wt: 185.22 g/mol
InChI Key: BJBUSSBIFHSXBR-UHFFFAOYSA-N
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Description

“4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile” is a chemical compound with the CAS number 33143-92-9 . It is also known by other synonyms such as “4-(2-methylbut-3-yn-2-yloxy)benzonitrile” and "Benzonitrile, 4-[(1,1-dimethyl-2-propyn-1-yl)oxy]-" . This compound is primarily used for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile” are not explicitly stated in the search results. For detailed information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or contact the supplier .

Scientific Research Applications

  • Scientific Field : Biomedicine
  • Summary of the Application : The hydrophobic modification of polysaccharides and the construction and properties of their micelles have applications in the field of biomedicine . Polysaccharides have the characteristics of wide sources, excellent biocompatibility, and non-toxicity . There are multifunctional groups on the main chain of polysaccharides, which can be surface-modified or functionalized to have targeting ability .
  • Methods of Application or Experimental Procedures : The review focuses on the hydrophobic modification designs of polysaccharides, the preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine .
  • Results or Outcomes : Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
  • Synthesis Routes : There are synthesis routes of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile with experiments details and outcomes. This suggests that the compound could be used in various chemical reactions as a reagent or intermediate.
  • Pharmaceutical Testing : The compound is available for purchase online for pharmaceutical testing . This suggests that it might have potential applications in the development or testing of pharmaceutical products.
  • Synthesis Routes : There are synthesis routes of 4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile with experiments details and outcomes. This suggests that the compound could be used in various chemical reactions as a reagent or intermediate.
  • Pharmaceutical Testing : The compound is available for purchase online for pharmaceutical testing . This suggests that it might have potential applications in the development or testing of pharmaceutical products.

Safety And Hazards

“4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile” is intended for research and development use only and is not recommended for medicinal, household, or other uses . For safety and hazard information, refer to its Safety Data Sheet (SDS) or consult with the supplier .

properties

IUPAC Name

4-(2-methylbut-3-yn-2-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-4-12(2,3)14-11-7-5-10(9-13)6-8-11/h1,5-8H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUSSBIFHSXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381260
Record name 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile

CAS RN

33143-92-9
Record name 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-cyanophenol (6.55 g, 55.0 mmol) in anhydrous acetonitrile (50 mL) at ~0° C. under argon was added DBU (9.04 mL, 60.45 mmol). After the solution had cooled to ~0° C., 3-chloro-3-methyl-1-butyne (5.13 g, 50 mmol) was added followed by cupric chloride dihydrate (9.62 mg, 0.056 mmol). After stirring at ~0° C. for 5 hours, the mixture was concentrated at reduced pressure. The residue was partitioned between 1N HCl (50 mL) and toluene (300 mL). The organic fraction was washed with 1N HCl (2×50 mL), 1N NaOH (2×50 mL), and brine. After drying (magnesium sulfate), the solvent was removed at reduced pressure to give crude title compound as a nearly colorless oil. Distillation of the crude material (bulb to bulb) afforded the title compound as a colorless, low melting solid (7.25 g).
Quantity
6.55 g
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9.04 mL
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50 mL
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5.13 g
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cupric chloride dihydrate
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9.62 mg
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Synthesis routes and methods III

Procedure details

The 1,1-dimethyl-2-propynyl trifluoroacetate solution, maintained at 0° C., was added to the 4-cyanophenol solution over a 40 minute period while keeping the temperature at ~0° C. The resulting mixture was stirred at ~0° C. (ice bath). After stirring for 5 hours, the mixture was concentrated at reduced pressure. The residue was partitioned between water (50 mL) and toluene (300 mL). The organic fraction was washed with 1N HCl (3×50 mL), 1N NaOH (2×50 mL), 1N NaHCO3, and brine. After drying (magnesium sulfate), the solvent was removed at reduced pressure to give crude title compound as a very pale yellow oil. Distillation of the crude material (bulb to bulb) afforded the title compound as a colorless, low melting solid (8.04 g).
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Synthesis routes and methods IV

Procedure details

To a solution of 4-cyanophenol (655 g, 5.50 mol) in acetonitrile (10 L) at 0° C. under nitrogen was added cuprous chloride (495 mg, 5 mmol, 0.001 eq., 0.1 mol %). DBU (970 mL 6.51 mol) was added slowly while maintaining the temperature at <5° C. 3-Chloro-3-methyl-1-butyne (570 mL, 5 mole) was added. After stirring for 4 hours at 0° C., the mixture was concentrated at reduced pressure and the residue was partitioned between ethyl acetate (5 L) and 1N HCl (2 L). The organic fraction was washed with 1N NaOH (2×1 L), water (1 L), and brine (1 L). After drying (magnesium sulfate), the solvent was removed at reduced pressure to afford the title compound as a yellow oil (930 g) which was used without further purification.
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655 g
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cuprous chloride
Quantity
495 mg
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10 L
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Quantity
970 mL
Type
reactant
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570 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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